(S)-4CPG vs. (R,S)-α-Methyl-4CPG: Potency Comparison for mGluR1α Antagonism
(S)-4CPG is a significantly more potent antagonist at the mGluR1α receptor subtype compared to its racemic α-methyl analog. A direct head-to-head comparison in BHK cells stably expressing mGluR1α demonstrated that (S)-4CPG had an IC50 value of 65 ± 5 μM, while (R,S)-α-methyl-4-carboxyphenylglycine showed an IC50 of 155 ± 38 μM [1].
| Evidence Dimension | Antagonist potency (IC50) at mGluR1α receptor |
|---|---|
| Target Compound Data | 65 ± 5 μM |
| Comparator Or Baseline | (R,S)-α-methyl-4-carboxyphenylglycine: 155 ± 38 μM |
| Quantified Difference | ~2.4-fold greater potency |
| Conditions | BHK cells stably expressing mGluR1α; glutamate-stimulated phosphoinositide hydrolysis assay |
Why This Matters
For researchers requiring potent mGluR1α blockade, (S)-4CPG provides a >2-fold advantage in potency over the α-methyl analog, allowing for lower working concentrations and potentially reduced off-target effects.
- [1] Thomsen, C., Boel, E., & Suzdak, P. D. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European Journal of Pharmacology: Molecular Pharmacology, 267(1), 77-84. View Source
